molecular formula C22H32N2O4 B6072150 methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate

methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate

Cat. No.: B6072150
M. Wt: 388.5 g/mol
InChI Key: ONDHTRVEEFRDNK-UHFFFAOYSA-N
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Description

Methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate is a complex organic compound with a unique structure that includes a piperidine ring, an oxolane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce ketone groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, oxolane-containing molecules, and benzoate esters. Examples include:

Uniqueness

Methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-[[4-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-27-22(26)19-7-4-18(5-8-19)16-24-12-10-17(11-13-24)6-9-21(25)23-15-20-3-2-14-28-20/h4-5,7-8,17,20H,2-3,6,9-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDHTRVEEFRDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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